2-((tert-Butoxycarbonyl)amino)-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, also known as Boc-Dhb-OH, is a synthetic derivative of the naturally occurring amino acid, 2-amino-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (Dhb). Boc-Dhb-OH is a useful building block for the synthesis of peptides and proteins, as it can be used to introduce a variety of functional groups into the peptide chain. Additionally, Boc-Dhb-OH has been used in the development of a variety of drugs, such as those used to treat cancer and inflammation.
Scientific Research Applications
Enantioselective Synthesis : This compound has been utilized in the enantioselective synthesis of neuroexcitant analogues, demonstrating its potential in creating enantiomerically pure compounds (Pajouhesh et al., 2000).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some synthesized compounds showed strong activities against tested microorganisms, indicating its potential use in developing new antimicrobial agents (Pund et al., 2020).
Synthesis of Fluorescent Compounds : This compound has been used in the synthesis of fluorescent derivatives, which could have applications in biochemical and medical research (Memeo et al., 2014).
Amine Protection in Peptide Synthesis : The compound plays a role in the N-tert-butoxycarbonylation of amines, an important step in peptide synthesis. This application is crucial for protecting amine groups during the synthesis of peptides (Heydari et al., 2007).
Electrochemical Synthesis : The compound has been involved in electrochemical synthesis processes, particularly in the formation of dihydrobenzofuran derivatives. This shows its utility in novel synthetic methodologies (Senboku et al., 2011).
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-12(14(18)19)9-10-4-5-13-11(8-10)6-7-21-13/h4-5,8,12H,6-7,9H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKDPOFJIDOKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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